molecular formula C8H13N B2831177 2-Cyclopropylpent-4-yn-1-amine CAS No. 2416230-13-0

2-Cyclopropylpent-4-yn-1-amine

Cat. No.: B2831177
CAS No.: 2416230-13-0
M. Wt: 123.199
InChI Key: NKVPAUOOQWEWJF-UHFFFAOYSA-N
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Description

2-Cyclopropylpent-4-yn-1-amine is an organic compound featuring a cyclopropyl group attached to a pent-4-yn-1-amine chain This compound is of interest due to its unique structural properties, which combine the strained ring system of cyclopropane with the reactivity of an alkyne and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpent-4-yn-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopropylacetylene with a suitable amine precursor. The reaction typically proceeds as follows:

    Alkylation of Cyclopropylacetylene: Cyclopropylacetylene is reacted with an alkyl halide in the presence of a strong base such as sodium amide (NaNH₂) to form the corresponding alkylated product.

    Amination: The alkylated product is then subjected to amination using ammonia or a primary amine under suitable conditions, such as elevated temperatures and pressures, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic methods may be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpent-4-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alkyl halides, acyl halides, suitable solvents (e.g., dichloromethane, toluene)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Substituted amines, amides

Scientific Research Applications

2-Cyclopropylpent-4-yn-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpent-4-yn-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and alkyne groups can confer unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine but lacks the alkyne functionality.

    Pent-4-yn-1-amine: Features an alkyne group and an amine but does not have the cyclopropyl ring.

Uniqueness

2-Cyclopropylpent-4-yn-1-amine is unique due to the combination of a strained cyclopropyl ring, an alkyne group, and an amine group

Properties

IUPAC Name

2-cyclopropylpent-4-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVPAUOOQWEWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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